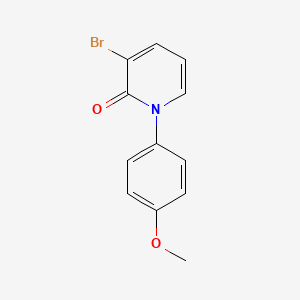

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-(4-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMMGEPBZSXFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridinone derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one serves as a versatile building block for creating more complex molecules. It can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The pyridine ring can be reduced to yield piperidine derivatives.

These transformations allow researchers to explore new compounds with potentially useful properties.

The compound has shown significant promise in pharmacological research, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that it exhibits potent antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This suggests its potential as a therapeutic agent for treating bacterial infections .

- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, disrupting cell cycle progression and promoting cell death mechanisms. Its modifications have been linked to enhanced cytotoxicity against breast and colon cancers .

- Muscarinic Receptor Modulation : In studies focusing on muscarinic M1 acetylcholine receptors, this compound was found to enhance acetylcholine-induced responses, indicating potential therapeutic applications in cognitive disorders like Alzheimer’s disease .

Antimicrobial Efficacy Assessment

A significant study assessed the antimicrobial efficacy of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one against several pathogens. Results indicated effective bacterial growth inhibition and a capacity to disrupt biofilm formation in E. coli, highlighting its potential utility in treating biofilm-associated infections .

Anticancer Research

In anticancer research, derivatives of this compound were tested on various cancer cell lines. Modifications to the pyridinone structure were found to enhance cytotoxicity, leading to promising results for future drug development targeting specific cancer types .

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation patterns, and aryl group modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile under controlled conditions. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The bromine atom and methoxyphenyl group influence the compound's binding affinity and selectivity towards these targets, which is crucial for its therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against various pathogens. For instance, in vitro tests indicated that derivatives of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Antimicrobial |

| Staphylococcus epidermidis | 0.22 - 0.25 | Antimicrobial |

Anticancer Activity

In addition to its antimicrobial properties, 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism often involves inhibition of key proteins involved in cell proliferation .

Case Study: Anticancer Efficacy

In a notable case study, derivatives of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against tumor cells while maintaining safety profiles on normal cells .

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can be compared with structurally similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)pyridin-2(1H)-one | No bromine | Lower reactivity and activity |

| 3-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one | Chlorine instead of bromine | Different chemical properties |

| 3-Iodo-1-(4-methoxyphenyl)pyridin-2(1H)-one | Iodine present | Altered reactivity; potential for different applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one, and what methodological considerations are critical for optimizing yield?

- Methodology : Synthesis typically begins with halogenated nicotinic acid derivatives (e.g., 2-chloro-4-fluoronicotinic acid) as starting materials. Key steps include:

- Bromination : Selective bromination at the C-3 position using brominating agents like HBr or NBS (N-bromosuccinimide) under controlled conditions.

- Coupling Reactions : Introduction of the 4-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type coupling.

- Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on reaction time, temperature, and catalyst loading (e.g., Pd-based catalysts) .

Q. How can researchers confirm the structural identity of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns consistent with bromine.

- X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement, leveraging single-crystal diffraction data .

Advanced Research Questions

Q. What strategies can address low solubility and bioavailability of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one in preclinical studies?

- Methodology :

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl, morpholine) to reduce hydrophobicity.

- Prodrug Design : Mask the hydroxyl group with ester or carbonate moieties to enhance solubility.

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous stability.

Q. How can researchers resolve contradictions in bioactivity data for pyridin-2(1H)-one derivatives across different assays?

- Methodology :

- Assay Validation : Compare enzyme inhibition (e.g., DPP-4 or HIV reverse transcriptase) across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays).

- Off-Target Profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain potency variations against mutant vs. wild-type targets .

Q. What computational tools are recommended for predicting the binding mode of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one to therapeutic targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Glide to generate initial binding poses.

- Free Energy Calculations : Use MM/GBSA or free energy perturbation (FEP) to rank binding affinities.

- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent pyridin-2(1H)-one derivatives?

- Methodology :

- Substituent Scanning : Systematically vary substituents at C-3, C-4, and the aryl ring to evaluate effects on potency and selectivity.

- Bioisosteric Replacement : Replace the bromine atom with CF or CN groups to balance electronic and steric effects.

- Crystallographic Analysis : Resolve co-crystal structures with target enzymes to identify critical hydrogen-bonding or π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.